molecular formula C17H16ClNOS B4688750 3-(4-chlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide

3-(4-chlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide

Cat. No. B4688750
M. Wt: 317.8 g/mol
InChI Key: PUDSSWYITANFLN-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N-[2-(phenylthio)ethyl]acrylamide is a synthetic compound with potential applications in scientific research. This compound is also known as CPAA and has been synthesized using various methods. CPAA has been reported to have biochemical and physiological effects in laboratory experiments.

Mechanism of Action

The mechanism of action of CPAA is not fully understood. CPAA has been reported to inhibit the activity of histone deacetylases (HDACs) which are enzymes involved in the regulation of gene expression. CPAA has also been shown to inhibit the activity of phosphodiesterase 4 (PDE4) which is an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels.
Biochemical and Physiological Effects:
CPAA has been reported to have biochemical and physiological effects in laboratory experiments. CPAA has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway. CPAA has also been shown to increase cAMP levels in neuronal cells which may contribute to its anxiolytic and antidepressant effects. CPAA has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

CPAA has several advantages for lab experiments such as its ability to inhibit HDACs and PDE4. CPAA is also relatively easy to synthesize. However, CPAA has limitations such as its low solubility in water which may limit its use in certain experiments. CPAA also has potential toxicity which may limit its use in vivo.

Future Directions

There are several future directions for CPAA research such as the development of new derivatives with improved solubility and selectivity. CPAA can also be used as a tool for the study of HDAC and PDE4 inhibition. CPAA can also be used in combination with other drugs for the treatment of cancer and other diseases.
Conclusion:
In conclusion, CPAA is a synthetic compound with potential applications in scientific research. CPAA has been synthesized using various methods and has been shown to have biochemical and physiological effects in laboratory experiments. CPAA has potential applications in cancer research, drug discovery, and neuroscience. CPAA has advantages and limitations for lab experiments and there are several future directions for CPAA research.

Scientific Research Applications

CPAA has potential applications in scientific research such as cancer research, drug discovery, and neuroscience. CPAA has been reported to inhibit the growth of cancer cells in vitro and in vivo. CPAA has also been shown to have anxiolytic and antidepressant effects in animal models. CPAA can be used as a lead compound for the development of new drugs.

properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-(2-phenylsulfanylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNOS/c18-15-9-6-14(7-10-15)8-11-17(20)19-12-13-21-16-4-2-1-3-5-16/h1-11H,12-13H2,(H,19,20)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDSSWYITANFLN-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNC(=O)C=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SCCNC(=O)/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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